Hydroxydammarenone I

Description

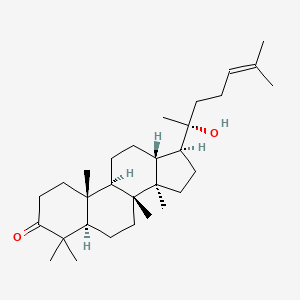

Structure

2D Structure

3D Structure

Properties

CAS No. |

22549-23-1 |

|---|---|

Molecular Formula |

C30H50O2 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H50O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-24,32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,27+,28-,29-,30-/m1/s1 |

InChI Key |

NJICGAVMYWKCMW-SGAOCFLWSA-N |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C |

Origin of Product |

United States |

Chemical Profile

Structure and Stereochemistry

The precise chemical structure of this compound is (5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one. nih.gov The stereochemistry, particularly at the C-20 position in the side chain, is a defining feature that distinguishes it from its isomer, Hydroxydammarenone II. This specific three-dimensional arrangement of atoms is crucial for its recognition by enzymes and receptors in research models.

Physicochemical Properties

The molecular and physical properties of this compound are essential for its isolation, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₅₀O₂ |

| Molecular Weight | 442.7 g/mol |

| IUPAC Name | (5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

| CAS Number | 22549-23-1 |

Data sourced from PubChem. nih.gov

Research Focus on Hydroxydammarenone I

Biosynthesis Research

The biosynthesis of dammarane-type triterpenoids, including this compound, begins with the cyclization of 2,3-oxidosqualene (B107256). This crucial step is catalyzed by the enzyme dammarenediol-II synthase, leading to the formation of dammarenediol-II. mdpi.com Subsequent enzymatic modifications, such as oxidation and hydroxylation, are believed to yield the various dammarane (B1241002) triterpenoids found in nature. Studies on yeast transformed with the dammarenediol-II synthase gene have shown the production of dammarendiol-II and hydroxydammarenone, providing evidence for this biosynthetic pathway. mdpi.com

Chemical Synthesis Investigations

While the total synthesis of complex natural products is a significant challenge in organic chemistry, research has been conducted on the synthesis of various dammarane-type triterpenoids. These synthetic endeavors are crucial for confirming structures, enabling the production of analogues for structure-activity relationship studies, and providing a renewable source of the compound. Although a specific, detailed total synthesis of this compound is not widely published, the synthesis of its precursor, dammarenediol II, has been achieved. colab.ws This opens the door to the potential semi-synthesis of this compound.

Derivatives and Analogues in Research

The chemical modification of natural products like this compound is a common strategy in medicinal chemistry research to explore and optimize biological activity. For instance, derivatives of the related compound dipterocarpol (B1150813), which shares the dammarane skeleton, have been synthesized to investigate their potential as anticancer and antiviral agents. researchgate.net These studies often involve modifying the functional groups on the tetracyclic core or the side chain to understand their influence on the compound's activity. For example, the synthesis of 2-cyanoethoxy and 2-(1H-tetrazol-5-yl)ethoxy derivatives of dammarane-type triterpenoids has been explored to evaluate their anti-influenza activity. researchgate.net

Biological Activities in Academic Studies

This compound and related dammarane triterpenoids have been the subject of various biological investigations in academic settings. These studies are primarily aimed at understanding the fundamental interactions of these molecules with biological systems rather than developing clinical treatments. Research has indicated that some dammarane triterpenoids exhibit a range of biological effects, including cytotoxic activity against various cancer cell lines in vitro. researchgate.net Furthermore, anti-inflammatory properties have been observed in some derivatives, highlighting the potential of the dammarane scaffold in the design of new research tools. researchgate.net

Biosynthesis of Hydroxydammarenone I

Isoprenoid Pathway and Upstream Precursors

The journey to synthesizing Hydroxydammarenone I begins with the universal isoprenoid pathway, which is responsible for producing a vast array of natural products in plants. The fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are generated through the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. mdpi.comnih.govfrontiersin.org These precursors are sequentially condensed to form larger isoprenoid chains.

The formation of the triterpenoid (B12794562) backbone is initiated by the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid, catalyzed by the enzyme squalene (B77637) synthase (SS). mdpi.com This reaction yields squalene, a 30-carbon linear hydrocarbon that serves as the direct precursor for virtually all triterpenoids and sterols. mdpi.com

Following its synthesis, squalene undergoes a critical oxidation reaction catalyzed by squalene epoxidase (SQE). mdpi.com This enzyme introduces an epoxide ring at the C2-C3 position of the squalene molecule, forming (3S)-2,3-oxidosqualene. mdpi.comresearchgate.net This epoxidation is a pivotal step, as the resulting 2,3-oxidosqualene (B107256) is the substrate for a diverse family of enzymes known as oxidosqualene cyclases (OSCs), which initiate the cyclization cascades that generate the vast structural diversity of triterpenoids. nih.govresearchgate.net The formation of 2,3-oxidosqualene is thus the first committed step towards the biosynthesis of the dammarane (B1241002) skeleton. researchgate.net

Key Enzymatic Catalysis

The conversion of the linear 2,3-oxidosqualene into the complex polycyclic structure of dammarane-type triterpenoids is orchestrated by highly specific enzymes. These catalysts ensure the correct folding of the substrate and control the intricate series of cyclizations and rearrangements.

Oxidosqualene cyclases (OSCs) are the key enzymes that create the foundational skeletons of triterpenoids from 2,3-oxidosqualene. mdpi.comnih.gov These enzymes catalyze one of the most complex known reactions in biology, transforming the flexible linear substrate into rigid tetracyclic or pentacyclic structures in a single enzymatic step. researchgate.net For the formation of dammarane-type triterpenoids, the 2,3-oxidosqualene substrate is folded into a specific chair-chair-chair conformation, which directs the cyclization cascade to form a dammarenyl cation intermediate. nih.gov This cation then undergoes further rearrangements before the reaction is terminated by deprotonation, leading to the stable dammarane skeleton. The specificity of the OSC determines which triterpenoid skeleton is ultimately produced. mdpi.com

The first dedicated enzyme in the biosynthesis of dammarane-type ginsenosides (B1230088) and related compounds is Dammarenediol-II synthase (DDS). nih.gov DDS is a specialized oxidosqualene cyclase that specifically catalyzes the cyclization of (3S)-2,3-oxidosqualene to produce dammarenediol-II, the immediate tetracyclic precursor to this compound. nih.govwikipedia.org The enzyme ensures the formation of the characteristic dammarane skeleton with hydroxyl groups at the C-3 and C-20 positions. rsc.org The gene encoding DDS was first cloned and characterized from Panax ginseng, and its function was confirmed by heterologous expression in yeast, where it successfully converted 2,3-oxidosqualene into dammarenediol-II. researchgate.netnih.gov

Interestingly, studies involving the expression of the DDS gene from P. ginseng in yeast have shown that in addition to the primary product, dammarenediol-II, the compound hydroxydammarenone was also produced. mdpi.com this compound is chemically known as (20S)-20-hydroxydammar-24-en-3-one. Its formation from dammarenediol-II requires the specific oxidation of the 3β-hydroxyl group to a 3-keto group. While this conversion has been observed in recombinant systems, the specific plant enzyme, likely a dehydrogenase or a cytochrome P450 monooxygenase, responsible for this terminal oxidation step in the biosynthesis of this compound has not yet been definitively identified. mdpi.com

Genetic and Molecular Regulation of Biosynthetic Pathways

The production of this compound and other triterpenoids is tightly regulated at the genetic level. The expression of the biosynthetic genes is controlled by a complex network of transcription factors and can be influenced by developmental cues and environmental stimuli.

The genes encoding the key enzymes in the dammarane biosynthetic pathway, such as squalene synthase (SS), squalene epoxidase (SQE), and dammarenediol-II synthase (DDS), have been identified and cloned from several plant species, most notably Panax ginseng. mdpi.comnih.gov Gene expression studies have revealed that these genes are often coordinately regulated. For instance, silencing of the DDS gene in P. ginseng not only reduced the production of dammarane-type ginsenosides but also led to an increased expression of other OSCs, indicating a complex interplay and potential metabolic crosstalk between different triterpenoid pathways. mdpi.com

The expression of these biosynthetic genes is known to be inducible by signaling molecules known as elicitors, such as methyl jasmonate, which is a key plant hormone involved in defense responses. mdpi.com Treatment with methyl jasmonate has been shown to upregulate the expression of the DDS gene in adventitious root cultures of P. ginseng, leading to increased production of dammarane triterpenoids. mdpi.comuniprot.org This suggests that the biosynthesis of these compounds is part of the plant's defense mechanism. The promoters of these genes contain specific binding sites for transcription factors, which modulate their expression in response to these signals.

Table 1: Key Enzymes in the Precursors

| Enzyme | Abbreviation | Function |

|---|---|---|

| Squalene Synthase | SS | Catalyzes the condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. |

| Squalene Epoxidase | SQE | Catalyzes the epoxidation of squalene to form (3S)-2,3-oxidosqualene. |

| Dammarenediol-II Synthase | DDS | A type of oxidosqualene cyclase that catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II. |

Table 2: Genes Involved in the Biosynthesis of the Dammarane Skeleton

| Gene Name | Organism | Encoded Enzyme | Key Finding |

|---|---|---|---|

| PNA / DDS | Panax ginseng | Dammarenediol-II Synthase | First identified gene responsible for the formation of the dammarane skeleton. Its expression in yeast produces dammarenediol-II. |

| PgSS1 | Panax ginseng | Squalene Synthase 1 | Key gene in the upstream pathway providing the precursor squalene. |

| PgSQE1 / PgSQE2 | Panax ginseng | Squalene Epoxidase 1 & 2 | Catalyze the formation of 2,3-oxidosqualene, the substrate for DDS. |

Metabolic Engineering Approaches for Triterpenoid Production in Heterologous Systems

The production of complex triterpenoids like this compound in their native plant sources is often limited by factors such as slow growth, low yield, and complex extraction processes. Metabolic engineering in heterologous systems, particularly the yeast Saccharomyces cerevisiae, offers a promising and sustainable alternative for the production of these valuable compounds. nih.govresearchgate.net By harnessing the power of synthetic biology, microorganisms can be transformed into efficient cell factories for the de novo synthesis of specific triterpenoids. nih.govmdpi.com

The general strategy for heterologous production of dammarane-type triterpenoids, including this compound, involves a multi-faceted approach: enhancing the supply of the universal precursor 2,3-oxidosqualene, introducing the specific enzymes that form and modify the triterpenoid backbone, and optimizing the host's metabolism to channel carbon flux towards the desired product. oup.comresearchgate.net

Engineering Yeast for Enhanced Precursor Supply

The biosynthesis of all triterpenoids begins with the mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com A key strategy to boost triterpenoid production is to increase the metabolic flux through this pathway to ensure a sufficient supply of the direct precursor, 2,3-oxidosqualene. oup.com

Several key enzymes in the yeast MVA pathway have been targeted for overexpression. These include:

Truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1): This is a rate-limiting enzyme in the MVA pathway. Overexpression of a truncated version, which is not subject to feedback regulation, significantly increases the production of mevalonate and downstream products. oup.comfrontiersin.org

Farnesyl diphosphate synthase (ERG20): This enzyme catalyzes the synthesis of farnesyl diphosphate (FPP), the 15-carbon precursor to squalene. oup.com

Squalene synthase (ERG9): This enzyme dimerizes two molecules of FPP to form squalene. oup.com

Squalene epoxidase (ERG1): This enzyme catalyzes the oxidation of squalene to 2,3-oxidosqualene, the final precursor for triterpenoid cyclization. frontiersin.org

By overexpressing a combination of these genes, researchers have successfully increased the intracellular pool of 2,3-oxidosqualene, making it more readily available for conversion into dammarane-type triterpenoids. oup.com

Another critical approach is to minimize the diversion of precursors into competing pathways. In S. cerevisiae, the primary competing pathway is ergosterol (B1671047) biosynthesis, which also uses 2,3-oxidosqualene as a substrate, catalyzed by lanosterol (B1674476) synthase (ERG7). vliz.be To channel more precursor towards the desired triterpenoid, the activity of lanosterol synthase is often downregulated. This can be achieved through various methods, including:

Promoter replacement: Replacing the native strong promoter of the ERG7 gene with a weaker or inducible promoter to reduce its expression. researchgate.net

CRISPR interference (CRISPRi): Using a catalytically inactive Cas9 protein guided by RNA to block the transcription of the ERG7 gene, thereby suppressing its expression. This method has been shown to significantly increase the production of protopanaxadiol (B1677965), a related dammarane triterpenoid. nih.gov

Enzyme engineering: Modifying the Erg7p enzyme itself to reduce its catalytic activity. researchgate.net

Heterologous Expression of Biosynthetic Genes

With an enhanced supply of 2,3-oxidosqualene, the next step is to introduce the specific enzymes required for the synthesis of this compound.

Dammarenediol-II Synthase (DDS): The formation of the characteristic dammarane skeleton is the first committed step in the biosynthesis of this compound. This cyclization of 2,3-oxidosqualene is catalyzed by the enzyme dammarenediol-II synthase (DDS). mdpi.comnih.gov Genes encoding DDS have been isolated from plants like Panax ginseng and successfully expressed in yeast. mdpi.com Studies have shown that yeast transformed with the DDS gene can produce both dammarenediol-II and a hydroxydammarenone compound. mdpi.com

Cytochrome P450 Monooxygenases (CYP450s): The conversion of the initial dammarenediol-II skeleton into this compound requires subsequent modification steps, specifically hydroxylation and oxidation. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), a large and diverse family of enzymes. nih.govresearchgate.net For instance, in the biosynthesis of the related compound protopanaxadiol, the enzyme CYP716A47 from Panax ginseng has been identified as a protopanaxadiol synthase, which hydroxylates dammarenediol-II at the C-12 position. oup.comoup.com

While the specific CYP450 responsible for the final modifications to create this compound has not been definitively characterized in all literature, the established role of this enzyme family in dammarane-type saponin (B1150181) synthesis is clear. nih.govresearchgate.net Successful heterologous production requires the co-expression of a suitable NADPH-cytochrome P450 reductase (CPR), which is essential for the catalytic activity of CYP450s by transferring electrons. oup.comnih.gov CPR genes from various organisms, such as Arabidopsis thaliana, have been effectively used for this purpose in engineered yeast. oup.com

Optimization of Fermentation and Host Strain

Cofactor Engineering: The activity of CYP450 enzymes is dependent on the cofactor NADPH. nih.gov Engineering the yeast's metabolism to increase the intracellular availability of NADPH can, therefore, boost the efficiency of the hydroxylation and oxidation steps in this compound biosynthesis.

Process Optimization: Fermentation conditions such as media composition, temperature, and pH can be optimized to improve cell growth and product formation. Two-phase extractive fermentation, where an organic solvent is added to the culture to sequester the product and reduce its potential toxicity to the yeast cells, has been shown to dramatically increase the final titers of dammarenediol-II and protopanaxadiol. oup.com

The table below summarizes the key genes and strategies employed in the metabolic engineering of yeast for the production of dammarane-type triterpenoids, which are foundational for producing this compound.

| Engineering Target | Gene(s)/Strategy | Purpose | Example Organism of Gene Origin |

| Precursor Supply (MVA Pathway) | Overexpression of tHMG1, ERG20, ERG9, ERG1 | Increase the pool of 2,3-oxidosqualene | Saccharomyces cerevisiae |

| Competing Pathway | Downregulation of ERG7 (Lanosterol Synthase) | Redirect 2,3-oxidosqualene to triterpenoid synthesis | Saccharomyces cerevisiae |

| Triterpenoid Backbone Formation | Heterologous expression of DDS (Dammarenediol-II Synthase) | Cyclize 2,3-oxidosqualene to dammarenediol-II | Panax ginseng |

| Backbone Modification | Heterologous expression of CYP450 and CPR | Hydroxylate and oxidize the dammarane skeleton | Panax ginseng (CYP450), Arabidopsis thaliana (CPR) |

| Process Improvement | Two-phase extractive fermentation | Sequester product, reduce cytotoxicity, and improve yield | N/A |

The following table presents examples of yields achieved for key dammarane-type triterpenoid precursors in engineered Saccharomyces cerevisiae, demonstrating the potential of these platforms for producing compounds like this compound.

| Compound | Engineered Strain Modifications | Fermentation Method | Titer | Reference |

| Dammarenediol-II | Overexpression of MVA pathway genes, DDS expression | Two-phase extractive fermentation | 1548 mg/L | oup.com |

| Protopanaxadiol | Overexpression of MVA pathway genes, DDS, CYP716A47, CPR expression | Two-phase extractive fermentation | 1189 mg/L | oup.com |

These metabolic engineering strategies have successfully transformed yeast into a powerful platform for producing complex plant-derived triterpenoids. By applying these established principles—enhancing precursor supply, redirecting metabolic flux, and introducing heterologous biosynthetic enzymes—the efficient and sustainable production of this compound in engineered microorganisms is an achievable goal.

Biological Activities and Molecular Mechanisms of Action in Vitro and Preclinical Models

Antiviral Activity Research

Hydroxydammarenone I, a dammarane-type triterpene, has demonstrated notable antiviral properties against both Herpes Simplex Virus Type I (HSV-1) and Type II (HSV-2) in laboratory settings. researchgate.netscispace.comchemfaces.com Research involving the isolation of various triterpenes from dammar resin identified this compound as one of the active compounds. researchgate.netchemfaces.com

In these in vitro studies, the compound was evaluated for its ability to inhibit the virus-induced damage to host cells. When Vero cells (a lineage of kidney epithelial cells from an African green monkey) were treated with this compound at concentrations ranging from 1 to 10 micrograms/ml for 48 hours following infection with either HSV-1 or HSV-2, a significant decrease in viral cytopathic effect was observed. scispace.comchemfaces.com This finding indicates that this compound interferes with the viral replication cycle or its ability to cause cell death. scispace.comchemfaces.com

Table 1: In Vitro Antiviral Activity of this compound against Herpes Simplex Viruses

| Compound | Virus Types | Cell Line | Concentration Range | Observed Effect | Reference |

|---|---|---|---|---|---|

| This compound | Herpes Simplex Virus Type I (HSV-1) & Type II (HSV-2) | Vero cells | 1-10 µg/mL | Significant reduction in viral cytopathic effect. | scispace.comchemfaces.com |

The primary mechanism by which this compound exerts its antiviral activity is through the reduction of the viral cytopathic effect (CPE). researchgate.netscispace.com The cytopathic effect refers to the structural changes and damage in host cells caused by viral invasion, ultimately leading to cell death and the depletion of viable cells. nih.govmoleculardevices.com An effective antiviral agent can protect host cells from these destructive effects, thereby preserving cell viability. nih.gov

In studies, the continuous exposure of virus-infected Vero cells to this compound led to a marked inhibition of the production of infectious HSV-2 virions. researchgate.net This suggests that the compound acts by interfering with the process of viral replication. researchgate.netnih.gov By inhibiting the virus's ability to multiply within the host cells, this compound effectively mitigates the downstream cellular damage and lysis that characterize a productive viral infection. researchgate.netscispace.comchemfaces.com The reduction in CPE is, therefore, a direct consequence of the compound's ability to inhibit viral replication and protect the host cells. nih.gov

While research specifically on this compound against other viruses is limited, the broader class of dammarane (B1241002) triterpenoids has been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV-1).

Studies have shown that certain dammarane-type triterpenes can inhibit HIV-1. For instance, Isotirucallol has been reported to inhibit the HIV-1 reverse transcriptase enzyme, a critical component for viral replication, with an IC₅₀ value of 3.5 µM. mdpi.com Furthermore, synthetic A-seco-dammarane derivatives, such as those based on 12-oxo-(20R)-panaxadiol, have also demonstrated activity against HIV-1 protease. urfu.ru

Regarding coronaviruses, related triterpenoids have shown inhibitory potential. The glycosylated triterpene β-aescin was found to inhibit the replication of SARS-CoV-1 in vitro with an IC₅₀ value of 6 µM. mdpi.com More recent computational screening studies have also explored the potential of various triterpenoids, including the dammarane class, as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. chemrxiv.orgnih.gov

Table 2: Antiviral Potential of Related Triterpenoids

| Triterpenoid (B12794562) Type/Compound | Virus | Mechanism/Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Isotirucallol (Dammarane) | HIV-1 | Inhibition of reverse transcriptase | 3.5 µM | mdpi.com |

| 2,3-seco-2,3-dioic acids (based on a dammarane triterpene) | HIV-1 | Inhibition of protease | Not specified | urfu.ru |

| β-aescin (Glycosylated triterpene) | SARS-CoV-1 | Inhibition of replication | 6 µM | mdpi.com |

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro)

This compound is among a group of triterpenoids isolated from dammar resin that have been evaluated for their cytotoxic potential against various human cancer cell lines. researchgate.net Research has indicated that compounds from this natural source exhibit potent cytotoxic activity against human leukemia (HL-60) and melanoma (CRL1579) cell lines. researchgate.net

While specific IC₅₀ values for this compound against these cell lines are not always detailed individually, studies on closely related dammarane triterpenoids provide insight into the potential activity. For example, dammarenolic acid, another A-seco-dammarane triterpenoid, displayed an EC₅₀ value of 13.5 μM against the HL-60 leukemia cell line. researchgate.net Furthermore, the conjugation of dammarenolic acid with L-amino acids yielded derivatives with significant cytotoxicity against both human melanoma CRL1579 (EC₅₀ 7.5-14.5 μM) and leukemia HL60 (EC₅₀ 4.7-21.7 μM) cells. researchgate.net In studies on terpenoids from myrrh, which included the identification of hydroxydammarenone II, other triterpenes demonstrated moderate cytotoxicity against HeLa (cervix cancer) cells, with IC₅₀ values in the range of 60 to 79 µM, suggesting that the triterpenoid skeleton can be active against this cell line. mdpi.com

Table 3: Cytotoxic Activity of Related Dammarane Triterpenoids

| Compound/Derivative | Cell Line | Tumor Type | Activity (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| Dammarenolic Acid | HL-60 | Leukemia | 13.5 µM | researchgate.net |

| Dammarenolic Acid-L-amino acid conjugates | CRL1579 | Melanoma | 7.5-14.5 µM | researchgate.net |

| Dammarenolic Acid-L-amino acid conjugates | HL-60 | Leukemia | 4.7-21.7 µM | researchgate.net |

| Various Triterpenes (from Myrrh) | HeLa | Cervix Cancer | 60.3-78.9 µM | mdpi.com |

The relationship between the chemical structure of dammarane-type triterpenoids and their cytotoxic activity is a subject of ongoing research. Studies indicate that modifications to the core triterpenoid skeleton can significantly influence its antiproliferative effects. researchgate.netresearchgate.net

For instance, research on derivatives of dammarenolic acid revealed that conjugating the molecule with L-amino acids enhanced its cytotoxicity against the human melanoma cell line CRL1579. researchgate.net This suggests that the addition of amino acid moieties can improve the compound's effectiveness. Similarly, chemical transformations of related dammarane-type triterpenoids, such as dipterocarpol (B1150813), have been explored to understand structure-activity relationships. researchgate.netmolaid.com The introduction of different functional groups, including hydroxy, epoxy, and indole (B1671886) groups, into the main structure has been investigated. molaid.com A notable finding was that introducing an azepane fragment into ring A of the dipterocarpol structure led to a significant increase in cytotoxicity across a broad spectrum of human tumor cell lines. researchgate.net Furthermore, studies on other triterpenoids have suggested that features such as a 1,2,3-trihydroxy substructure in the A ring can have an impact on the cytotoxic effect against HeLa cells. mdpi.com These findings underscore the importance of specific structural features in dictating the cytotoxic potential of this class of compounds.

Investigations into Cell Death Pathways in Model Systems

The direct investigation of this compound's influence on cell death pathways, such as apoptosis and autophagy, is not extensively detailed in current scientific literature. However, research on structurally related dammarane triterpenoids provides significant insights into the potential mechanisms by which this class of compounds can induce cell death in various model systems.

Cytotoxic natural products are known to trigger a range of biochemical pathways that lead to cell death, including programmed cell death (apoptosis) and unprogrammed cell death (necrosis). numberanalytics.com Apoptosis is a key mechanism that can be initiated by cytotoxic compounds. numberanalytics.com Studies on other dammarane triterpenoids have demonstrated their capacity to induce apoptosis through multiple pathways. For instance, 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT), a dammarane isolated from silver birch buds, was found to reduce the viability of melanoma cells in a dose- and time-dependent manner. researchgate.net Mechanistic studies revealed that SDT treatment led to an increase in cells positive for annexin (B1180172) V, a marker of apoptosis. researchgate.net This was accompanied by the activation of key executioner proteins, including caspase-8, caspase-9, and caspase-3, and the subsequent cleavage of PARP, confirming that the apoptotic cascade was triggered. researchgate.net

Furthermore, some triterpenoids can induce autophagy, a cellular process of self-degradation, in conjunction with apoptosis. The same study on SDT showed an increase in the levels of the autophagy marker LC3-II and the autophagy initiator beclin-1. researchgate.net The use of inhibitors for either caspase-3 or autophagy significantly reduced the cytotoxicity of SDT, indicating that both apoptosis and autophagy contribute to its cell-killing effects. researchgate.net Other triterpenoids, like pristimerin, have been shown to induce apoptosis by affecting pathways such as PI3K/AKT/mTOR and generating reactive oxygen species (ROS). frontiersin.org While these findings relate to similar compounds, they suggest potential avenues for future research into the specific effects of this compound on cell death mechanisms.

Table 1: Effects of Related Triterpenoids on Cell Death Pathways

| Compound | Model System | Observed Effects | Pathway Implication |

|---|---|---|---|

| 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid (SDT) | Melanoma cells | Increased annexin V-positive cells; Activation of caspase-8, -9, & -3; PARP cleavage; Increased LC3-II & beclin-1 levels. researchgate.net | Induction of both apoptosis and autophagy. researchgate.net |

| Pristimerin | Human osteosarcoma cells; Human glioma cells | Potent apoptosis-inducing anti-proliferative activity; ROS-dependent mitochondrial cell death. frontiersin.org | Inhibition of PI3K/AKT/mTOR pathway; EGFR and Akt inhibition. frontiersin.org |

Antimicrobial Properties (In Vitro)

Antibacterial Activity (e.g., against MRSA, Gram-positive bacteria)

This compound has been identified as a constituent of plants that exhibit antibacterial properties. It is one of several triterpenes isolated from the twigs of Dipterocarpus alatus, a plant used in traditional Thai medicine to treat infectious skin diseases. researchgate.net Notably, extracts prepared from D. alatus twigs have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net MRSA is a significant pathogen responsible for numerous difficult-to-treat infections due to its resistance to beta-lactam antibiotics. aimspress.comsheffield.ac.uk

Antifungal Activity

Similar to its antibacterial profile, the antifungal activity of this compound is primarily inferred from its natural sources. It is found alongside other triterpenoids in plants like Dipterocarpus alatus and Shorea guiso. researchgate.netchemfaces.cn Research has shown that other compounds isolated from these sources possess antifungal properties. For example, dipterocarpol derivatives from D. alatus were found to inhibit the growth of the pathogenic fungi Candida albicans and Cryptococcus neoformans. researchgate.net Additionally, shoreic acid, which was co-isolated with hydroxydammarenone-I from Shorea guiso, also demonstrated antifungal activity against C. albicans. chemfaces.cn

The development of new antifungal agents is crucial, particularly with the rise of drug-resistant fungal strains. clockss.orgunisi.it Although the antifungal activity of compounds related to this compound has been reported, specific data from in vitro assays on the purified compound itself are not currently available. researchgate.netclockss.org

Other Biological Activities in Research Contexts

Modulation of Anti-inflammatory Pathways (e.g., ICAM-1 expression in HMEC-1 cells)

The inflammatory response involves complex signaling cascades, and the modulation of these pathways is a key area of therapeutic research. Intercellular Adhesion Molecule-1 (ICAM-1), a glycoprotein (B1211001) expressed on endothelial and immune cells, plays a central role in inflammation by regulating leukocyte adhesion and migration to inflamed sites. nih.govthermofisher.com Its expression is upregulated by inflammatory stimuli, making it a target for anti-inflammatory agents. nih.govnih.gov

Direct research on the effect of this compound on ICAM-1 expression is scarce. However, a study on the closely related isomer, Hydroxydammarenone II, isolated from Commiphora opobalsamum, found that it did not cause a reduction in ICAM-1 levels, indicating a lack of significant anti-inflammatory activity in that specific assay. researchgate.net While many triterpenoids are known to possess anti-inflammatory properties, the activity can be highly specific to the compound's structure. mdpi.comtandfonline.com For example, other triterpenoids have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). mdpi.com Given the findings for Hydroxydammarenone II, further studies are needed to determine if this compound has any distinct effects on ICAM-1 or other inflammatory pathways.

Antioxidant Mechanisms of Action (for related triterpenoids)

While specific studies on the antioxidant mechanisms of this compound are not detailed, the broader class of dammarane triterpenoids is recognized for significant antioxidant activity. mdpi.comnih.govresearchgate.net The antioxidant effects of these compounds are attributed to several mechanisms, including direct radical scavenging and the modulation of cellular antioxidant defense systems.

Furthermore, dammarane triterpenoids can exert their effects by activating endogenous antioxidant pathways. A critical pathway is the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling cascade. nih.govresearchgate.netcolab.ws Nrf2 is a transcription factor that controls the expression of numerous antioxidant and protective genes. researchgate.netcolab.ws For instance, ginsengenin-S2, a dammarane-type triterpenoid from Panax ginseng, was shown to protect human lung epithelial cells from cigarette smoke-induced oxidative stress, with evidence suggesting the involvement of the Nrf2 pathway. nih.gov This indicates that related compounds can bolster cellular defenses against oxidative damage, a mechanism that may also be relevant for this compound.

Table 2: Antioxidant Activities and Mechanisms of Related Dammarane Triterpenoids

| Compound/Extract | Model System | Observed Effects | Proposed Mechanism |

|---|---|---|---|

| Ginsengenin-S2 | Human lung epithelial cells (A549) | Alleviated cigarette smoke-induced oxidative damage. nih.gov | Potential involvement of the Nrf2 and HDAC2 pathways. nih.gov |

| Betulinic acid derivatives | Initiated oxidation of ethylbenzene | Termination of oxidation chain reaction. colab.ws | Direct radical scavenging; Regeneration in the presence of a co-antioxidant (phenol). colab.ws |

Enzyme Inhibition Studies (e.g., α-glucosidase for related dammarane triterpenoids)

While specific enzyme inhibition studies for this compound are not extensively detailed in publicly available research, the methodologies for evaluating related compounds, particularly in the context of α-glucosidase inhibition, provide a framework for understanding its potential activities. α-Glucosidase inhibitors are a class of compounds that can help manage hyperglycemia by delaying carbohydrate digestion and absorption. nih.gov

The general procedure for an in vitro α-glucosidase inhibitory assay involves several key steps. An enzyme solution, typically from Saccharomyces cerevisiae, is prepared in a phosphate (B84403) buffer. researchgate.net This enzyme solution is then mixed in a microtiter plate with the test compound at various concentrations and incubated. researchgate.net Following incubation, a substrate, commonly p-nitrophenyl-α-D-glucopyranoside (PNP-G), is added to the mixture. researchgate.net The α-glucosidase enzyme hydrolyzes PNP-G, and the resulting increase in absorbance is measured with a microplate reader at a specific wavelength (e.g., 410 nm) to quantify the enzyme's activity. researchgate.net The inhibitory activity of the test compound is calculated as a percentage of inhibition relative to a control without the inhibitor. researchgate.net From this data, the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined. researchgate.net This value is a standard measure of an inhibitor's potency.

The table below illustrates sample data from α-glucosidase inhibition studies on different compound classes, which demonstrates the type of data generated from such assays.

| Compound/Control | Type | IC50 (μM) | Source |

| Acarbose (B1664774) | Positive Control | 154.7 ± 8.1 | researchgate.net |

| Asperteretone A (1a) | Butenolide Derivative | 53.1 ± 1.4 | researchgate.net |

| Asperteretone B (2a) | Butenolide Derivative | 15.7 ± 1.1 | researchgate.net |

| Coumarin-Hydrazone 7c | Synthetic Hybrid | 2.39 ± 0.05 | patsnap.com |

| Coumarin-Hydrazone 7b | Synthetic Hybrid | >100 (low activity) | patsnap.com |

This table is illustrative and based on data for compounds other than this compound to demonstrate the output of enzyme inhibition assays.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) analysis is a critical process in medicinal chemistry that links the chemical structure of a molecule to its biological efficacy. wikipedia.org It allows researchers to identify specific structural features, or pharmacophores, that are responsible for a compound's biological effects and to modify its structure to enhance potency or reduce side effects. wikipedia.org

Impact of Specific Structural Motifs and Stereochemistry on Biological Efficacy

For dammarane-type triterpenoids, specific structural elements significantly influence their biological activities. While direct SAR studies on this compound are limited, research on closely related analogues provides valuable insights. For example, studies on triterpenoids isolated from myrrh, including the related compound hydroxydammarenone II , have shed light on the structural requirements for cytotoxic activity against human cancer cell lines (HeLa). mdpi.com

One study investigated the cytotoxicity of several triterpenoids and found that the presence and configuration of hydroxyl groups on the A-ring of the triterpenoid scaffold were critical for activity. mdpi.com The compound identified as mansumbinone , which possesses a 1,2,3-trihydroxy substructure in the A-ring, was among the most active, with an IC50 value of 60.3 µM. mdpi.com In contrast, other structurally similar triterpenoids lacking this specific hydroxylation pattern showed lower activity. mdpi.com This suggests that the number and position of hydroxyl groups are key determinants of cytotoxic efficacy within this class of compounds.

The stereochemistry of the molecule, referring to the three-dimensional arrangement of its atoms, is another crucial factor. However, in some studies of related compound classes, such as certain butenolide derivatives tested for α-glucosidase inhibition, enantiomers (mirror-image isomers) displayed nearly identical IC50 values, indicating that chirality did not have a major impact on that specific activity. researchgate.net This highlights that the importance of stereochemistry can be target-dependent.

The table below summarizes the cytotoxic activity of selected triterpenoids, illustrating the impact of structural variations on efficacy.

| Compound | Key Structural Feature | Cytotoxic Activity (IC50 in µM) against HeLa cells | Source |

| Mansumbinone | 1,2,3-trihydroxy on A-ring | 60.3 | mdpi.com |

| Canaric Acid | Dihydroxy on A-ring | 74.5 | mdpi.com |

| 3-epi-mansumbinoic acid | Altered stereochemistry/oxidation state | 78.9 | mdpi.com |

This table includes data for related triterpenoids to illustrate SAR principles.

Computational Modeling and Molecular Docking Simulations for Target Identification

Computational techniques are powerful tools for predicting the molecular targets of bioactive compounds and elucidating their mechanisms of action. nih.gov Molecular docking, a key method in this field, simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. mdpi.com The process predicts the preferred orientation of the ligand when bound to the target and estimates the strength of the interaction, often expressed as a docking score or binding energy. mdpi.comfrontiersin.org

This in silico approach can screen large libraries of compounds against a known protein target to identify potential inhibitors or, conversely, screen a single compound against a panel of known protein structures to identify its most likely biological targets. nih.gov For instance, in the search for NF-κB-inducing kinase (NIK) inhibitors, a library of marine compounds was docked against the NIK active site, leading to the identification of promising candidates with low binding energy scores. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic picture of the ligand-target complex. scielo.sa.cr MD simulations analyze the movements and conformational changes of the protein and the ligand over time (e.g., 100 nanoseconds), assessing the stability of their interaction. mdpi.comnih.gov This can validate the docking results and provide deeper insights into the binding mode and the specific amino acid residues involved in the interaction. nih.gov

While no specific molecular docking or MD simulation studies for this compound are currently published, these computational methods represent a viable strategy for its future investigation. By modeling the interaction of this compound with various enzymes, such as α-glucosidase or different protein kinases, researchers could generate hypotheses about its biological targets and the structural basis of its activity, guiding subsequent experimental validation. nih.govresearchgate.net

Analytical Chemistry and Advanced Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Hydroxydammarenone I, enabling its isolation from a multitude of other related triterpenoids. The choice of technique depends on the analytical goal, whether it is for quantification, identification, or preparative isolation.

Gas Chromatography-Mass Spectrometry is a powerful tool for the analysis of volatile and semi-volatile compounds. Due to the low volatility and high molecular weight of triterpenoids like this compound, a chemical derivatization step is required prior to analysis to increase their volatility and thermal stability. uva.nlnih.gov This typically involves converting the polar hydroxyl group into a less polar silyl (B83357) ether through a process called silylation. uva.nlnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used. nih.govresearchgate.netsigmaaldrich.com

Once derivatized, the sample is injected into the GC system, where it is separated from other components based on boiling point and interaction with the capillary column's stationary phase. researchgate.net this compound has been successfully identified in dammar resin using this technique. uva.nlresearchgate.net In one study analyzing dammar resin, hydroxydammarenone was found to be a major component, constituting a significant portion of the chromatogram's peak area. researchgate.net The mass spectrometer fragments the eluted molecules, producing a unique mass spectrum that serves as a chemical fingerprint, allowing for definitive identification by comparing it to mass spectral libraries. sigmaaldrich.com

| Parameter | Description |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) catalyst; or m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFAH). nih.govresearchgate.net |

| Column Type | HP-5MS or similar non-polar column (e.g., 5% phenyl-methylpolysiloxane). researchgate.net |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min). researchgate.net |

| Temperature Program | Initial temperature around 50°C, followed by a ramp up to approximately 330°C to ensure elution of high-boiling point triterpenoids. researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV. uva.nl |

| Detection | Mass Spectrometer (MS), often a Quadrupole or Time-of-Flight (TOF) analyzer. |

High-Performance Liquid Chromatography is particularly well-suited for the analysis of non-volatile and thermally unstable compounds like this compound, as it does not require derivatization for separation. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating triterpenoids. vcu.edumjcce.org.mk This technique has proven effective in resolving the stereoisomers this compound and Hydroxydammarenone II found in dammar resin. uva.nl

The separation is typically achieved on a C18 stationary phase, with a mobile phase consisting of a gradient mixture of polar solvents such as water, methanol (B129727), and acetonitrile, often with an acid modifier like formic acid to improve peak shape. uva.nlimrpress.com Due to the lack of a strong chromophore in the this compound structure, UV detection can be challenging and is often performed at low wavelengths (e.g., 205-210 nm). nih.gov

Coupling HPLC with a mass spectrometer (HPLC-MS) provides a significant advantage, offering both separation and detailed structural information. nih.gov Atmospheric Pressure Chemical Ionization (APCI) is an effective interface for this purpose. uva.nluva.nl Analysis in both positive and negative ion modes can be complementary; the positive ion mode often yields information about functional groups through fragmentation, while the negative ion mode provides clear molecular mass information. uva.nl

| Parameter | Description |

|---|---|

| Column Type | Reversed-phase C18 column. uva.nlimrpress.com |

| Mobile Phase | Gradient elution with a mixture of water, acetonitrile, and/or methanol, often containing 0.1% formic acid. mjcce.org.mkimrpress.com |

| Flow Rate | Typically in the range of 0.4 - 1.0 mL/min. nih.govphcogres.com |

| Detection | - Photodiode Array (PDA) at low wavelengths (205-210 nm). nih.gov |

| Ionization Mode (MS) | Positive and Negative ion modes for comprehensive data. uva.nl |

Thin-Layer Chromatography is a rapid, cost-effective, and versatile technique for the qualitative analysis of mixtures and for monitoring the progress of chemical reactions. wisc.edu For this compound, TLC separates it from other components of a resin based on differences in polarity. ualberta.ca The stationary phase is typically a polar adsorbent like silica (B1680970) gel coated on a plate. libretexts.org

A small spot of the sample is applied to the baseline of the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, compounds travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. wisc.edu More polar compounds interact more strongly with the silica gel and move shorter distances, resulting in a lower Retention Factor (Rf value). libretexts.org Non-polar compounds travel further up the plate, yielding a higher Rf value. wisc.edu

This compound, possessing both a polar hydroxyl group and a moderately polar ketone group, exhibits intermediate polarity. Its Rf value can be adjusted by changing the polarity of the mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). sigmaaldrich.com Visualization is often achieved by spraying the plate with a staining reagent (e.g., vanillin-sulfuric acid) and heating, which produces colored spots.

| Parameter | Principle and Application |

|---|---|

| Stationary Phase | Silica gel (polar). |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane (B92381):Ethyl Acetate). |

| Effect of Polarity | - Increasing the proportion of the polar solvent (e.g., ethyl acetate) increases the Rf value.

|

| Expected Rf Value | Intermediate. A desirable Rf value is between 0.3 and 0.7 for good separation. ualberta.ca |

| Visualization | Staining with reagents like vanillin-sulfuric acid followed by heating. |

Advanced Mass Spectrometric Approaches

Mass spectrometry techniques that allow for the direct analysis of samples with minimal preparation are valuable for obtaining rapid chemical fingerprints of complex materials containing this compound.

MALDI-MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules. In the context of triterpenoid analysis, it is particularly useful for obtaining molecular weight information from complex resin mixtures with minimal fragmentation. uva.nl The sample is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. researchgate.net

Studies on dammar resin have shown that MALDI-MS is effective for identifying its triterpenoid constituents. researchgate.netnih.gov The technique preferentially ionizes the more polar and oxidized components of the resin. nih.gov this compound, along with other triterpenoids, is typically detected as a sodium adduct ([M+Na]⁺) rather than a protonated molecule ([M+H]⁺). researchgate.net This provides a clear signal for its molecular weight.

| Compound | Molecular Formula | Molecular Weight (Da) | Ion Formed | Expected m/z |

|---|---|---|---|---|

| This compound | C₃₀H₅₀O₂ | 442.72 | [M+Na]⁺ | ~465.71 |

Direct Temperature-Resolved Mass Spectrometry is a rapid screening method used to obtain a chemical fingerprint of complex organic materials like natural resins. uva.nlnih.gov The sample is applied directly to a filament which is then resistively heated inside the ion source of a mass spectrometer. As the temperature increases, different components of the sample volatilize or pyrolyze at characteristic temperatures and are subsequently ionized, typically by Electron Ionization (EI). nih.gov

DTMS has been used to characterize dammar resin, highlighting compositional differences by identifying its low molecular weight triterpenoid components. nih.gov This method provides a profile of the volatile and semi-volatile constituents, including this compound, as a function of temperature, offering a distinct fingerprint of the resin's composition. uva.nl

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) stands as a powerful analytical technique for the structural elucidation of complex molecules like this compound. This method involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation to produce a spectrum of product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule, offering profound insights into its structural arrangement.

While specific, detailed tandem mass spectrometry fragmentation data for this compound is not extensively documented in readily available literature, the general fragmentation behavior of dammarane-type triterpenoids has been a subject of study. For these compounds, fragmentation is often initiated by the cleavage of bonds adjacent to functional groups and within the distinctive side chain of the dammarane (B1241002) skeleton. In the case of this compound, which possesses a hydroxyl group and a ketone, these moieties are expected to heavily influence the fragmentation pathways.

In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be selected as the precursor ion. Upon collisional activation, characteristic losses of small neutral molecules such as water (H₂O) from the hydroxyl group and carbon monoxide (CO) from the ketone group would be anticipated. Furthermore, cleavage of the C17-C20 bond, leading to the fragmentation of the side chain, is a common pathway for dammarane triterpenoids. The resulting product ions would provide valuable information regarding the structure of both the tetracyclic core and the side chain.

Although a specific fragmentation table for this compound is not available, a hypothetical fragmentation pattern based on the known behavior of similar dammarane triterpenoids is presented below. This table illustrates the types of fragments that could be expected to be observed in an MS/MS analysis.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 443.39 | 425.38 | H₂O | Loss of a water molecule from the hydroxyl group. |

| 443.39 | 415.38 | CO | Loss of carbon monoxide from the ketone group. |

| 443.39 | 397.37 | H₂O + CO | Consecutive losses of water and carbon monoxide. |

| 443.39 | 287.24 | C₁₀H₁₈O | Cleavage of the C17-C20 bond, loss of the side chain. |

| 443.39 | 219.18 | C₁₄H₂₆O | Fragmentation of the tetracyclic core. |

| 443.39 | 191.15 | C₁₆H₂₈O₂ | Further fragmentation of the core structure. |

It is important to note that the actual observed fragmentation pattern can be influenced by the specific conditions of the mass spectrometry experiment, including the ionization method and the collision energy used for fragmentation.

Chemical Derivatization Strategies for Enhanced Analytical Detection

The analytical detection of triterpenoids like this compound, particularly when using techniques such as gas chromatography-mass spectrometry (GC-MS), can often be enhanced through chemical derivatization. researchgate.net This process involves the chemical modification of the analyte to improve its volatility, thermal stability, and ionization efficiency, thereby leading to better chromatographic resolution and increased sensitivity of detection. jfda-online.comnih.gov

For triterpenoids containing hydroxyl and carbonyl functional groups, such as this compound, several derivatization strategies can be employed. A common and effective method is silylation , which involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net This is typically achieved by reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS), often in a solvent like pyridine. The resulting TMS ether is more volatile and less polar than the original alcohol, leading to improved peak shape and reduced tailing in GC analysis.

Another derivatization strategy that can be applied to the carbonyl group in this compound is oximation . This reaction involves treating the ketone with an oximation reagent, such as hydroxylamine (B1172632) hydrochloride, to form an oxime. This derivative can then be further silylated to increase its volatility for GC-MS analysis. The formation of the oxime derivative can also be beneficial for structural confirmation, as it provides a distinct mass shift in the mass spectrum.

The choice of derivatization strategy depends on the specific analytical requirements and the instrumentation being used. For instance, in liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to enhance the ionization efficiency of the analyte in the mass spectrometer's ion source. For example, the introduction of a group with a permanent positive charge can significantly improve the signal intensity in positive-ion electrospray ionization. nih.gov

The following table summarizes common derivatization reactions applicable to the functional groups present in this compound and their expected impact on analytical detection.

| Functional Group | Derivatization Reaction | Reagent(s) | Derivative Formed | Impact on Analytical Detection |

| Hydroxyl (-OH) | Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability for GC-MS; Improved peak shape. |

| Carbonyl (C=O) | Oximation | Hydroxylamine hydrochloride | Oxime | Increased volatility (after subsequent silylation); Provides mass shift for structural confirmation. |

| Hydroxyl (-OH) | Acylation | Acetic anhydride, Trifluoroacetic anhydride | Acetate, Trifluoroacetate ester | Increased volatility for GC-MS; Can introduce electron-capturing groups for enhanced detection by electron capture detection (ECD). |

These derivatization strategies, by improving the analytical characteristics of this compound, can enable more sensitive and accurate quantification and facilitate its identification in complex matrices.

Degradation, Stability, and Geochemical Preservation of Hydroxydammarenone I

Oxidative Degradation Pathways

The initial structure of Hydroxydammarenone I is susceptible to oxidative processes that alter its chemical composition. These alterations can be initiated by exposure to oxygen, light, and certain solvents, leading to the formation of more stable or altered molecules that are often preserved in the geological record.

One of the primary oxidative transformation pathways for dammarane (B1241002) triterpenoids like this compound involves the cyclization of the side chain. This process leads to the formation of ocotillone-type molecules. Ocotillone is a tetracyclic triterpenoid (B12794562) that features a tetrahydrofuran (B95107) ring in its side chain, a structure that results from the intramolecular cyclization of a precursor like this compound. This transformation is a key step in the diagenesis of dammar resins.

Further oxidation can lead to the formation of lactonized derivatives. These reactions typically involve the oxidation of ketone or alcohol functionalities on the triterpenoid skeleton. The specific derivatives formed depend on the oxidative conditions and the presence of other reactive species in the surrounding matrix.

Table 1: Key Compounds in the Oxidative Pathway of this compound

| Compound Name | Molecular Formula | Key Structural Feature | Role in Pathway |

|---|---|---|---|

| This compound | C₃₀H₅₀O₂ | Dammarane skeleton with a C-20 hydroxyl group and a C-3 ketone. nih.gov | Precursor molecule |

Exposure to light, particularly ultraviolet (UV) radiation, can initiate and accelerate the degradation of this compound. Photochemical degradation can occur through direct photolysis, where the molecule absorbs light energy, leading to bond cleavage, or through indirect photochemistry, involving reactions with photochemically produced reactive intermediates like hydroxyl radicals or singlet oxygen. nih.gov

The presence of solvents can also influence degradation. In protic solvents, intermediates formed during oxidation can react with the solvent, leading to a variety of products. mdpi.com The degradation process often follows pseudo-first-order kinetics, where the rate of degradation is dependent on the concentration of the compound and the intensity of the light or the nature of the solvent. nih.gov

Microbial Biodeterioration Studies

The role of microorganisms in the degradation of this compound is a critical aspect of its taphonomy. While specific studies focusing exclusively on the microbial biodeterioration of this compound are limited, the degradation of terpenes by microbial communities is well-documented. nih.gov Bacteria and fungi are known to utilize terpenes as a carbon source. microbiolj.org.uamdpi.com

Actinobacteria, for instance, are known to assimilate monoaromatic compounds through ortho-cleavage pathways, a process that could potentially be involved in the breakdown of the cyclic structures within this compound. microbiolj.org.ua Microbial communities, often composed of genera such as Pseudomonas and Sphingobacterium, have demonstrated the ability to degrade complex organic molecules, suggesting they could play a role in the biodeterioration of triterpenoids in natural resin deposits. nih.gov

Geochemical Significance as a Biomarker

Despite its susceptibility to degradation, this compound and its derivatives are valuable biomarkers in geochemical studies. Their presence and state of preservation in the geological record provide insights into ancient ecosystems.

This compound is a known constituent of dammar resin, which is produced by trees of the Dipterocarpaceae family. researchgate.net Consequently, its detection in fossil resins and amber is a strong indicator of the botanical source of the resin. researchgate.netresearchgate.net These compounds can be preserved for millions of years within the protective matrix of polymerized resin. researchgate.netmnhn.fr The analysis of these fossil resins, often using techniques like gas chromatography-mass spectrometry (GC-MS), allows for the identification of this compound and its diagenetic products.

Table 2: Preservation of Dammarane-Type Biomarkers

| Deposit Type | Key Preserved Compounds | Inferred Botanical Source |

|---|---|---|

| Cenozoic Fossil Dammar Resin | Dammarane-type compounds (e.g., this compound) | Dipterocarpaceae researchgate.net |

The identification of this compound as a biomarker is a powerful tool in paleobotany. researchgate.net Because it is characteristic of the Dipterocarpaceae family, its presence in a fossil resin deposit helps to reconstruct the past vegetation of a specific region and geological period. researchgate.net This allows researchers to map the historical distribution of this important family of angiosperm trees.

Furthermore, the state of oxidation of this compound and the relative abundance of its derivatives can serve as indicators of the paleoenvironment. researchgate.net The degree of alteration can provide clues about the depositional environment, such as the level of oxygen exposure and the extent of microbial activity during the fossilization process. schweizerbart.de

Diagenetic Pathways and Altered Structures in Geological Samples

The geochemical fate of this compound in sedimentary environments is governed by a series of complex diagenetic processes. These transformations, occurring over geological timescales, alter the original molecular structure, leading to a variety of derivative compounds. While direct studies exclusively tracing the diagenesis of this compound are limited, the well-documented pathways for other dammarane-type and tetracyclic triterpenoids provide a robust framework for understanding its preservation and alteration in the geological record. The principal diagenetic alterations include dehydration, oxidation, reduction, and skeletal rearrangements, including ring opening.

Early diagenesis, occurring in the upper layers of sediment, is often microbially mediated and influenced by prevailing redox conditions. Abiotic transformations, driven by temperature and pressure, become more dominant with increasing burial depth and time. Photochemical alteration can also play a role in the initial degradation of this compound if it is exposed to sunlight in the photic zone of a water column before burial. fiu.edunih.gov

The stability of the dammarane skeleton makes it a useful biomarker for tracking the input of terrigenous organic matter, particularly from dammar resin-producing plants of the Dipterocarpaceae family, into sedimentary basins. researchgate.netresearchgate.netwikipedia.org The identification of its specific alteration products can offer insights into the depositional environment and the thermal history of the sediment.

Key Diagenetic Transformations of this compound:

A number of diagenetic pathways are proposed for this compound based on the observed transformations of analogous triterpenoids in geological samples. These include:

Dehydration: The tertiary hydroxyl group at the C-20 position is susceptible to elimination, leading to the formation of unsaturated derivatives. This process is a common initial step in the diagenesis of triterpenols.

Reduction and Oxidation: The ketone group at the C-3 position can be reduced to a hydroxyl group, forming a diol, or the entire molecule can undergo various oxidation reactions. Conversely, under reducing conditions, unsaturated bonds formed during dehydration can be hydrogenated.

Aromatization: With increasing thermal maturity, the tetracyclic skeleton can undergo successive dehydrogenation steps, eventually leading to the formation of aromatic derivatives. This process typically involves the aromatization of one or more of the cyclohexane rings.

Ring A Seco-compounds: Oxidative cleavage of the A-ring, particularly between C-3 and C-4, can occur, leading to the formation of 3,4-seco-triterpenoids. nih.gov This can be a result of both microbial activity in early diagenesis and photochemical alteration. nih.gov

Nor-triterpenoids: The loss of one or more methyl groups, particularly from the side chain or the A-ring, can result in the formation of nor-dammaranoids. fiu.edu

The following interactive data table summarizes the proposed diagenetic pathways for this compound and the resulting altered structures that may be found in geological samples.

| Diagenetic Process | Precursor Moiety | Proposed Altered Structure | Geochemical Significance |

| Dehydration | C-20 Hydroxyl Group | Dammarenone with C-20(21) or C-20(22) double bond | Indicator of early diagenetic alteration. |

| Reduction | C-3 Ketone Group | Dammarane-3,20-diol | Suggests reducing conditions in the depositional environment. |

| Oxidation | A-Ring | 3,4-seco-dammarenone derivatives | Can indicate oxic conditions or photochemical alteration. nih.gov |

| Aromatization | Rings A, B, C, or D | Mono-, di-, or triaromatic dammaranoids | Marker for increasing thermal maturity of the sediment. |

| Demethylation | Side Chain or A-Ring | Nor-dammarenone derivatives | Indicates significant microbial degradation or advanced diagenesis. fiu.edu |

Detailed Research Findings:

Studies on the diagenesis of triterpenoids from mangrove ecosystems have identified a wide array of altered structures, including unsaturated and aromatic des-A-triterpenes derived from oleanane, ursane, and lupane precursors. fiu.edu These findings support the proposed pathway of A-ring cleavage for dammarane-type triterpenoids like this compound. The presence of such compounds in mangrove soils suggests that these transformations can occur relatively early in the diagenetic history of the sediment. fiu.edu

Furthermore, research on fossil resins has confirmed the preservation of dammarane-type structures over millions of years, highlighting their utility as chemotaxonomic markers. researchgate.netresearchgate.net The specific assemblage of altered dammaranoids in a geological sample can thus provide valuable information on the source of the organic matter and the paleoenvironment.

The table below provides examples of altered triterpenoid structures found in geological samples that serve as analogs for the potential diagenetic products of this compound.

| Analogous Precursor | Observed Altered Structure | Geological Context | Reference |

| Taraxerol (Pentacyclic Triterpenol) | Pentacyclic triterpadienes, nor-triterpenes, des-A-triterpenes | Mangrove soils | fiu.edu |

| Various 3-oxy-triterpenoids | 3,4-seco-triterpenoids (e.g., dihydrolacunosic acid) | Mangrove leaf waxes | nih.gov |

| Dammarane derivatives | Bicadinanes (rearranged dammaranes) | Fossil dammar resins | researchgate.net |

Future Research Directions and Translational Perspectives Conceptual and Non Clinical

Elucidation of Broader Biological Target Landscapes

Future research into Hydroxydammarenone I is poised to significantly broaden our understanding of its biological targets. Dammarane-type triterpenoids, the class to which this compound belongs, are known for their diverse biological activities, including cytotoxic effects against various cancer cell lines. nih.govmdpi.com For instance, related compounds have shown activity against breast cancer (MCF-7), melanoma (B16-F10), and leukemia (K562) cells. mdpi.com A key avenue for future investigation will be to move beyond broad cytotoxic screening and identify the specific molecular targets and signaling pathways that this compound modulates.

A systematic approach could involve a combination of high-throughput screening, proteomics, and molecular docking studies. These methodologies would help to identify specific protein interactions and elucidate the mechanism of action. Dammarane (B1241002) triterpenoids from other natural sources have demonstrated the ability to modulate complex signaling pathways such as NF-κB and MAPK. acs.org Investigating whether this compound interacts with similar pathways could reveal its potential in areas beyond oncology, including inflammatory diseases. mdpi.comunl.ptnih.govresearchgate.net The goal is to create a comprehensive map of its bioactivity, which could uncover novel therapeutic applications. drugdiscoverytoday.com

| Research Approach | Objective | Potential Outcome |

| High-Throughput Screening | Identify a wide range of cellular processes affected by this compound. | Discovery of novel bioactivities (e.g., antiviral, anti-inflammatory). |

| Proteomic Analysis | Pinpoint specific proteins that bind to or are modulated by the compound. | Identification of direct molecular targets for therapeutic intervention. |

| Molecular Docking | Predict the binding affinity and interaction of this compound with known protein targets. | Rational design of more potent and selective derivatives. |

| Pathway Analysis | Determine the effect of the compound on key cellular signaling cascades. | Understanding the mechanistic basis of its biological effects. |

Development of Advanced Synthetic Strategies for Chemically Diverse Derivatives

The natural scarcity of this compound necessitates the development of advanced synthetic and semi-synthetic strategies to produce the compound and a diverse library of its derivatives. nih.gov Chemical modification of the core dammarane skeleton is a promising approach to enhance biological activity and explore structure-activity relationships (SAR). nih.govnih.gov For example, modifications to the side chain or the tetracyclic core of related triterpenoids have led to derivatives with improved potency and selectivity. nih.gov

Future synthetic efforts should focus on creating derivatives with varied functional groups at key positions. This could involve techniques like stereoselective synthesis to control the three-dimensional arrangement of atoms, which is often crucial for biological activity. nih.gov The development of one-pot reactions or modular approaches could streamline the synthesis of a wide range of analogs, facilitating more comprehensive biological evaluation. nih.govresearchgate.net Such a library of compounds would be invaluable for identifying pharmacophores and optimizing lead compounds for potential therapeutic development. mdpi.comwesleyan.edu

| Synthetic Strategy | Goal | Potential Advantage |

| Semi-synthesis from natural precursors | Leverage abundant natural dammaranes to create novel derivatives of this compound. | Cost-effective and scalable production of analogs. |

| Total Synthesis | Achieve complete chemical synthesis of the this compound scaffold. | Full control over stereochemistry and ability to introduce non-natural modifications. |

| Combinatorial Chemistry | Rapidly generate a large library of diverse derivatives. | Efficient exploration of structure-activity relationships. |

| Catalytic Methods | Develop efficient and selective reactions for modifying the core structure. | Greener and more atom-economical synthetic routes. |

Optimization of Biotechnological Production Through Metabolic Engineering

Metabolic engineering offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources for the production of this compound. mpg.denih.gov This involves engineering microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) to produce the compound. lbl.gov The core strategy is to introduce the biosynthetic pathway for dammarane triterpenoids into a microbial host and optimize its metabolic fluxes to enhance product yield. nih.govresearchgate.netscispace.com

Key future research directions include the discovery and characterization of the specific enzymes involved in the biosynthesis of this compound in its native plant source. Once identified, the corresponding genes can be transferred to a microbial chassis. mdpi.com Further optimization would involve upregulating precursor supply pathways (e.g., the mevalonate (B85504) pathway) and downregulating competing metabolic pathways to channel more carbon toward the desired product. mdpi.com Advanced techniques like CRISPR-based genome editing can be employed to make precise modifications to the host's genome for improved production. mdpi.com This bio-based manufacturing platform could provide a consistent and cost-effective supply of this compound for research and potential commercial applications. lbl.gov

Contributions to Materials Science (e.g., durability and alteration of historical art varnishes)

This compound is a component of dammar resin, which has been historically used as a varnish for paintings. researchgate.netconservation-wiki.com The chemical composition of these varnishes directly impacts their long-term stability, including processes like yellowing and cracking. andbeyond.ch Future research in materials science could investigate the specific role of this compound and similar oxidized triterpenoids in the degradation pathways of these natural varnishes.

Understanding how compounds like this compound contribute to the autoxidative radical chain reactions that drive varnish degradation is crucial. researchgate.netandbeyond.ch This knowledge can inform the development of more stable varnish formulations for art conservation. For example, by studying the photo-oxidative behavior of this specific compound, it may be possible to design additives or modifications that inhibit degradation pathways. Furthermore, a detailed understanding of its chemical signature could aid in the analysis and preservation of historical artworks by providing markers for the age and condition of a varnish layer.

Investigations into Its Role in Plant Defense Mechanisms and Chemical Ecology

Secondary metabolites in plants, including triterpenoids, often play a critical role in defense against herbivores and pathogens. nih.govjournalijecc.com Future research should investigate the ecological role of this compound. It is plausible that this compound functions as a phytoalexin or an antifeedant, protecting the plant from various environmental threats. biology-journal.org

Studies could involve bioassays to test the effects of purified this compound on relevant insect pests or microbial pathogens. nih.gov Furthermore, analyzing the concentration and localization of the compound within the plant in response to biotic or abiotic stress could provide insights into its defensive function. agriculturejournals.cz This line of inquiry would not only enhance our understanding of plant-environment interactions but could also lead to the development of novel, natural product-based crop protection agents.

Q & A

Q. What are the primary analytical methods for identifying and quantifying Hydroxydammarenone I in natural resin matrices like dammar gum?

this compound can be identified and quantified using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods require calibration with purified standards and validation for sensitivity and specificity. For resin mixtures, sample preparation (e.g., solvent extraction, filtration) is critical to isolate the compound from co-occurring terpenoids like dammarenolic acid and oleanonic aldehyde. Data interpretation should account for retention times, mass fragmentation patterns, and comparative analysis with reference libraries .

Q. How does the oxidation state of this compound influence its stability in experimental storage conditions?

this compound undergoes oxidation under ambient conditions, even in dark, refrigerated environments. Stability studies should monitor time-dependent changes using spectroscopic (e.g., FTIR for functional groups) and chromatographic methods. For example, accelerated aging experiments (e.g., UV exposure) can simulate degradation pathways, revealing oxidation products like dammarenolic acid and shoreic acid. Researchers must report storage parameters (temperature, light exposure, container type) and validate degradation kinetics using Arrhenius models .

Q. What criteria should guide the selection of solvents for isolating this compound from dammar resin?